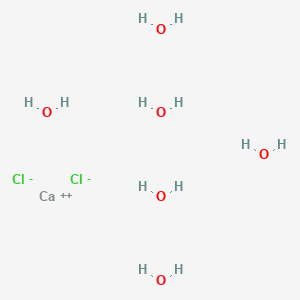
Calcium chloride hexahydrate
Descripción general
Descripción
Calcium chloride hexahydrate is a chemical compound with the formula
CaCl2⋅6H2O
. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the environment. It is widely used in various industrial and scientific applications due to its ability to release heat upon dissolution in water.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium chloride hexahydrate can be synthesized through several methods:
-
Direct Reaction: One common method involves the reaction of hydrochloric acid with calcium carbonate (limestone). The reaction produces calcium chloride, water, and carbon dioxide:
CaCO3+2HCl→CaCl2+H2O+CO2
The resulting calcium chloride solution is then evaporated and crystallized to obtain this compound.
-
Neutralization: Another method involves the neutralization of calcium hydroxide with hydrochloric acid:
Ca(OH)2+2HCl→CaCl2+2H2O
The solution is then concentrated and cooled to crystallize this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Solvay process, which is used to manufacture sodium carbonate. The process involves the reaction of calcium carbonate with sodium chloride and ammonia, resulting in the formation of calcium chloride.
Types of Reactions:
-
Hydration and Dehydration: this compound can undergo hydration and dehydration reactions. When heated, it loses water molecules and converts to anhydrous calcium chloride:
CaCl2⋅6H2O→CaCl2+6H2O
-
Precipitation: It can react with sodium carbonate to form calcium carbonate precipitate:
CaCl2+Na2CO3→CaCO3+2NaCl
Common Reagents and Conditions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution: It can participate in double displacement reactions, such as with sodium sulfate to form calcium sulfate and sodium chloride.
Major Products Formed:
Calcium Carbonate: Formed in reactions with carbonate salts.
Calcium Sulfate: Formed in reactions with sulfate salts.
Aplicaciones Científicas De Investigación
Calcium chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent to remove moisture from organic solvents and gases. It is also employed in the preparation of calcium-based compounds.
Biology: Utilized in molecular biology for the transformation of bacterial cells, where it helps cells take up plasmid DNA.
Medicine: Applied in medical treatments to replenish calcium levels in patients with hypocalcemia. It is also used in cryotherapy for its cooling properties.
Industry: Employed as a de-icing agent for roads and sidewalks, a desiccant for drying gases and liquids, and a concrete accelerator to speed up the setting process.
Mecanismo De Acción
The effects of calcium chloride hexahydrate are primarily due to its ability to dissociate into calcium and chloride ions in solution. These ions interact with various molecular targets and pathways:
Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and bone formation. They activate various enzymes and are involved in neurotransmitter release.
Chloride Ions: Help maintain osmotic balance and are involved in the formation of hydrochloric acid in the stomach.
Comparación Con Compuestos Similares
Calcium Nitrate: Used in fertilizers and explosives.
Calcium Acetate: Employed in the food industry as a stabilizer and in medicine to control phosphate levels.
Calcium chloride hexahydrate stands out due to its high solubility, hygroscopic nature, and versatility in various applications. Its ability to release heat upon dissolution makes it particularly useful in de-icing and heating applications.
Propiedades
Fórmula molecular |
CaCl2H12O6 |
|---|---|
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
calcium;dichloride;hexahydrate |
InChI |
InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
Clave InChI |
QHFQAJHNDKBRBO-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)

![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)








![[11C]MeNER](/img/structure/B1232461.png)
